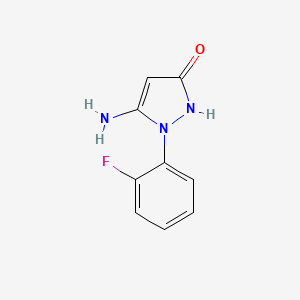

5-Amino-1-(2-fluorophenyl)-1H-pyrazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-(2-fluorophenyl)-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-6-3-1-2-4-7(6)13-8(11)5-9(14)12-13/h1-5H,11H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYKIZIVKRVVOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC(=O)N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248162-71-1 | |

| Record name | 5-amino-1-(2-fluorophenyl)-1H-pyrazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Pyrazole Scaffold in Contemporary Chemical and Biological Sciences

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This designation stems from its versatile chemical nature and its frequent appearance in molecules exhibiting a wide array of biological activities. ias.ac.inrsc.org The pyrazole nucleus is metabolically stable and its structure allows for diverse substitutions, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives. nih.gov

The significance of this scaffold is underscored by its presence in numerous commercially successful drugs. tandfonline.comglobalresearchonline.net For instance, Celecoxib (B62257) is a well-known anti-inflammatory drug, while Ruxolitinib and Crizotinib are kinase inhibitors used in cancer therapy. nih.govglobalresearchonline.net The broad therapeutic applicability of pyrazole derivatives is a direct result of their ability to interact with a multitude of biological targets. mdpi.comacademicstrive.com Academic and industrial research has extensively documented the varied pharmacological profiles associated with the pyrazole core. globalresearchonline.net

Table 1: Documented Biological Activities of Pyrazole Derivatives

| Biological Activity | Description | Key Research Area(s) |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation and tumor growth through various mechanisms, including kinase inhibition. globalresearchonline.netnih.gov | Oncology |

| Anti-inflammatory | Modulation of inflammatory pathways, often through inhibition of enzymes like cyclooxygenase (COX). mdpi.comnih.gov | Immunology, Rheumatology |

| Antimicrobial | Activity against a range of bacteria and fungi. nih.govbeilstein-journals.org | Infectious Diseases |

| Antiviral | Inhibition of viral replication and activity. nih.govbeilstein-journals.org | Virology |

| Anticonvulsant | Efficacy in models of epilepsy and seizure disorders. nih.gov | Neurology |

| Analgesic | Pain-relieving properties. beilstein-journals.org | Pain Management |

The pyrazole scaffold's ability to serve as a versatile building block for creating potent and selective drugs ensures its continued prominence in the field of drug discovery. mdpi.comtandfonline.com

Contextualizing 5 Amino 1 2 Fluorophenyl 1h Pyrazol 3 Ol Within the 5 Aminopyrazole Class

The introduction of an amino group at the 5-position of the pyrazole (B372694) ring gives rise to the 5-aminopyrazole (5-AP) class of compounds, a family noted for its high versatility in medicinal chemistry. nih.gov This structural motif is a key component in a multitude of compounds investigated for various therapeutic applications. mdpi.combeilstein-journals.org The 5-amino group is a crucial functional handle, serving as a hydrogen bond donor and a key site for further chemical modifications, which allows for the synthesis of more complex fused heterocyclic systems. beilstein-journals.orgbeilstein-journals.org

The 5-aminopyrazole framework is particularly prevalent in the development of kinase inhibitors, which are critical in cancer therapy. nih.govnih.gov The amino group can form pivotal hydrogen-bonding interactions within the ATP-binding pocket of kinases, contributing to the inhibitor's potency and selectivity. nih.gov A notable example is Pirtobrutinib, a recently approved Bruton's tyrosine kinase (BTK) inhibitor for treating mantle cell lymphoma, which features a 5-aminopyrazole core. mdpi.comnih.gov Another well-known 5-aminopyrazole is Fipronil, an insecticide that demonstrates the scaffold's broader utility in agrochemicals by selectively targeting insect GABA receptors. nih.gov

The subject of this article, 5-Amino-1-(2-fluorophenyl)-1H-pyrazol-3-ol, combines the 5-aminopyrazole core with two other key features: a hydroxyl group at the 3-position and a 2-fluorophenyl substituent at the N1 position. The hydroxyl group means the compound can exist in tautomeric forms, primarily as the pyrazol-3-ol or the pyrazolin-3-one, which can influence its chemical reactivity and biological interactions. ijpsr.com This pyrazolone (B3327878) structure is itself a pharmacophore associated with a range of biological activities. ijpsr.com While specific research on this compound is not extensively published, its structure places it firmly within a class of compounds of high academic interest. nih.govnih.gov

Table 2: Prominent Examples of 5-Aminopyrazole Derivatives in Research

| Compound Name | Application/Target | Significance |

|---|---|---|

| Pirtobrutinib | Bruton's Tyrosine Kinase (BTK) Inhibitor | Approved drug for mantle cell lymphoma, demonstrating clinical success. mdpi.comnih.gov |

| RO3201195 | p38 MAP Kinase Inhibitor | A highly selective inhibitor developed for inflammatory diseases, highlighting the scaffold's role in kinase targeting. nih.gov |

| Fipronil | Insect GABA Receptor Antagonist | Widely used insecticide, showcasing the scaffold's utility in agrochemicals. nih.gov |

| Various Kinase Inhibitors | FGFR, Aurora Kinases, CDKs | The 5-aminopyrazole scaffold is a common feature in inhibitors targeting various kinases crucial to cell cycle and signaling. nih.govnih.gov |

Overview of Research Trajectories for Fluorophenyl Pyrazole Derivatives

Established Synthetic Pathways for 5-Aminopyrazoles

The construction of the 5-aminopyrazole ring system is predominantly achieved through the reaction of a three-carbon component with a hydrazine (B178648) derivative. The versatility of this approach allows for the introduction of various substituents on both the pyrazole ring and the N1-position.

Cyclocondensation Reactions with Hydrazine Derivatives

The reaction of hydrazine and its derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and widely employed method for pyrazole synthesis. mdpi.com In the context of 5-aminopyrazoles, this typically involves a precursor that incorporates a nitrile group, which ultimately forms the amino group at the C5 position of the pyrazole ring.

The general mechanism involves the initial reaction of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the 1,3-dielectrophile to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the other electrophilic center, followed by dehydration, affords the aromatic pyrazole ring.

When unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines are used, the formation of two regioisomeric pyrazoles is possible. mdpi.com The regioselectivity of the reaction is influenced by several factors, including the nature of the substituents on both reactants, the reaction conditions (e.g., pH, solvent), and the catalyst employed. mdpi.comconicet.gov.ar

Strategies Involving β-Ketonitriles, Malononitrile (B47326), and Related Nitriles

One of the most versatile and common methods for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.govchim.it This reaction proceeds smoothly, with the initial step being the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon to form a hydrazone. beilstein-journals.orgnih.gov This intermediate then undergoes cyclization through the attack of the other nitrogen atom on the nitrile carbon, yielding the 5-aminopyrazole. beilstein-journals.orgnih.gov

Malononitrile and its derivatives are also valuable precursors for 5-aminopyrazoles. beilstein-journals.org For instance, the reaction of malononitrile dimer with hydrazine hydrate (B1144303) is a known route to 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. jocpr.com Additionally, three-component reactions involving an aldehyde, malononitrile, and a hydrazine derivative provide a direct and efficient one-pot synthesis of 5-aminopyrazole-4-carbonitriles. nih.govniscpr.res.in

The following table summarizes some examples of these synthetic strategies:

| Reactants | Product | Catalyst/Conditions | Reference |

| β-Ketonitriles and Hydrazines | 5-Aminopyrazoles | Varies | beilstein-journals.orgnih.govchim.it |

| Malononitrile Dimer and Hydrazine Hydrate | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Not specified | jocpr.com |

| Aldehyde, Malononitrile, and Phenylhydrazine (B124118) | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitriles | Ag/ZnO NPs, Ethanol | mdpi.com |

| Azo-linked Aldehydes, Malononitrile, and Phenylhydrazine | Azo-linked 5-Amino-pyrazole-4-carbonitriles | Fe3O4@SiO2@Tannic acid | nih.gov |

Synthesis from α-Oxoketene O,N-Acetals and Enaminodiketones

Alternative precursors such as α-oxoketene O,N-acetals and enaminodiketones also serve as effective starting materials for the synthesis of 5-aminopyrazoles. The reaction of α-oxoketene O,N-acetals with hydrazine, often facilitated by a solid support like montmorillonite (B579905) K-10 and ultrasound irradiation, provides a convenient route to 5(3)-amino-3(5)-phenylpyrazoles. researchgate.net

Enaminodiketones can also be utilized in cyclocondensation reactions with hydrazine derivatives to produce pyrazoles. For example, the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine (B1221602) hydrochloride or carboxymethylhydrazine has been shown to yield 4-substituted 1H-pyrazole-5-carboxylates regiospecifically and in very good yields. organic-chemistry.org

Fluorine-Directed Synthetic Approaches for 1-(2-fluorophenyl) Pyrazoles

The introduction of a fluorine atom onto the N1-phenyl substituent of the pyrazole ring can significantly influence the molecule's biological activity. olemiss.edu Therefore, synthetic strategies that allow for the specific placement of a 2-fluorophenyl group are of particular interest.

Utilization of Fluorinated Aryl Hydrazines

The most direct method for introducing a 2-fluorophenyl group at the N1 position of the pyrazole ring is to use 2-fluorophenylhydrazine (B1330851) as the hydrazine component in the cyclocondensation reaction. This approach has been successfully employed in the synthesis of various 1-(2-fluorophenyl)pyrazoles.

For instance, the 1,3-dipolar cycloaddition of 3-aryl-sydnones, derived from N-nitroso-2-fluorophenylglycines, with dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields 1-(2-fluorophenyl)pyrazoles. mdpi.com This method provides a straightforward route to these compounds under standard reaction conditions. mdpi.com

Regioselective Synthesis Considerations

As with other substituted pyrazole syntheses, the reaction of an unsymmetrical 1,3-dielectrophile with a substituted hydrazine like 2-fluorophenylhydrazine can potentially lead to a mixture of regioisomers. The control of regioselectivity is a critical aspect of these syntheses.

Several factors can influence the regiochemical outcome, including the electronic and steric properties of the substituents on both the 1,3-dicarbonyl precursor and the arylhydrazine. researchgate.net The reaction conditions, such as the solvent and the presence of a catalyst, also play a crucial role. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar

In some cases, the reaction can be highly regioselective, affording a single isomer in high yield. For example, the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature has been reported to be a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. researchgate.net

A summary of factors influencing regioselectivity is presented below:

| Factor | Influence on Regioselectivity | Example |

| Solvent | Can significantly alter the ratio of regioisomers. Fluorinated alcohols often enhance selectivity. | Use of TFE or HFIP improves regioselectivity in the reaction of 1,3-diketones with methylhydrazine. conicet.gov.ar |

| Substituents | Electronic and steric effects of substituents on both reactants direct the initial nucleophilic attack. | Electron-withdrawing groups on the arylhydrazine can influence the nucleophilicity of the nitrogen atoms. |

| Catalyst | Acidic or basic catalysts can influence the reaction pathway and favor the formation of one isomer. | Acidic conditions can lead to different regioisomers compared to basic conditions. beilstein-journals.org |

| Temperature | Can affect the kinetic versus thermodynamic control of the reaction, potentially altering the product ratio. | Lower temperatures may favor the kinetically controlled product. |

Advanced Synthetic Techniques and Green Chemistry Principles

The synthesis of pyrazole derivatives, including this compound and its analogues, has increasingly moved towards methodologies that are not only efficient but also environmentally benign. Advanced techniques rooted in green chemistry principles are at the forefront of this evolution, offering significant advantages over classical synthetic routes. These methods aim to reduce reaction times, minimize waste, decrease energy consumption, and often lead to higher yields and product purity. Key strategies include the use of alternative energy sources like microwave irradiation, the application of recoverable and reusable catalysts, and the design of one-pot multicomponent reactions that enhance atom economy.

Microwave-Assisted Synthesis in Pyrazole Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, particularly for the creation of heterocyclic compounds like pyrazoles. rsc.org This technique utilizes microwave energy to heat reaction mixtures directly and efficiently, leading to a significant reduction in reaction times compared to conventional heating methods. researchgate.netacs.org The process often results in higher yields, better selectivity, and improved product quality. acs.orgbenthamdirect.com

In pyrazole synthesis, microwave irradiation facilitates key reactions such as the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives. dergipark.org.tr The rapid heating can overcome activation energy barriers more effectively, accelerating the rate-determining steps of the reaction. For instance, syntheses that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. acs.org This acceleration is not only time-efficient but also minimizes the formation of side products that can occur during prolonged heating. benthamdirect.com

The benefits of this approach align well with the principles of green chemistry. Shorter reaction times translate to lower energy consumption. benthamdirect.com Furthermore, microwave-assisted syntheses can often be performed with reduced amounts of solvent or even under solvent-free conditions, thereby decreasing the generation of volatile organic waste. researchgate.netbenthamdirect.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrazole Derivatives

| Product | Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bis-pyrazole analogues | Substituted benzaldehyde, ethyl 3-oxobutanoate, phenylhydrazine | Microwave | 20 min | Not Specified | dergipark.org.tr |

| 1,5-Diarylpyrazoles | Baylis-Hillman adducts, phenyl hydrazine hydrochloride | Microwave | Not Specified | Not Specified | asianpubs.org |

| Pyrazole & Oxadiazole Hybrids | Various hydrazides | Conventional | 7-9 hours | Lower | acs.org |

| Pyrazole & Oxadiazole Hybrids | Various hydrazides | Microwave | 9-10 min | 79-92% | acs.org |

| Substituted Pyrazoles | Phenyl hydrazine, 2,5-dibromo-3-thiophenecarbaldehyde | Microwave | 7 min | Not Specified | dergipark.org.tr |

Catalyst-Mediated Transformations (e.g., LDH catalysis, Montmorillonite K-10)

The use of heterogeneous catalysts is a cornerstone of green synthetic chemistry, offering advantages such as easy separation from the reaction mixture, potential for recycling, and reduced environmental impact. In the synthesis of pyrazole analogues, catalysts like Layered Double Hydroxides (LDHs) and Montmorillonite K-10 clay have proven to be highly effective.

Layered Double Hydroxides (LDH) Catalysis

Layered Double Hydroxides (LDHs) are materials with a unique structure that can act as solid base catalysts. Their application in the synthesis of pyrazole derivatives is advantageous due to their high catalytic activity, ease of separation by simple filtration, and reusability. researchgate.net For example, Mg/Al-LDH has been successfully used as a solid base catalyst for the condensation reaction between aryl aldehydes and 1,3-diketo-N-phenylpyrazole to produce bispyrazole derivatives in good yields. researchgate.net

Montmorillonite K-10

Montmorillonite K-10 is a type of clay that functions as an efficient and reusable solid acid catalyst. Its use is particularly prominent in solvent-free reaction conditions, which is a significant advantage from a green chemistry perspective. rsc.orgresearchgate.net This catalyst has been employed in domino reactions for the highly regioselective synthesis of 1,3,4-trisubstituted and 1,4-disubstituted pyrazole derivatives from precursors like phenylhydrazine and alkynylester. rsc.orgrsc.org The solid Brønsted-acid centers on the clay's surface facilitate key steps in the reaction cascade, such as Michael additions. rsc.org

Experimental findings have shown that the presence of organic solvents can be detrimental to pyrazole formation in these systems, making the solvent-free approach catalyzed by Montmorillonite K-10 particularly effective. rsc.orgrsc.org The catalyst can be easily recovered and reused with only a slight reduction in its activity, highlighting its practical and environmental benefits. researchgate.net

Table 2: Catalyst-Mediated Synthesis of Pyrazole Analogues

| Catalyst | Reaction Type | Product | Key Advantages | Reference |

|---|---|---|---|---|

| Mg/Al-LDH | Knoevenagel Condensation | Bis-pyrazole derivatives | Reusable, easy separation, good yields | researchgate.net |

| Fe₃O₄@CoFe-LDH | Multicomponent Reaction | Pyrano[2,3-c]pyrazole derivatives | Magnetic separation, high efficiency, reusable, eco-friendly | jsynthchem.comjsynthchem.com |

| Montmorillonite K-10 | Domino Reaction | 1,3,4-Trisubstituted pyrazoles | Solvent-free conditions, reusable, high regioselectivity | rsc.orgrsc.org |

| Montmorillonite K-10 | Heterocyclization | Pyrazolo[3,4-d]pyrimidin-4-ones | Solvent-free, short reaction times, high yields | researchgate.net |

One-Pot Multicomponent Reactions

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are pivotal in elucidating the electronic structure and related properties of this compound. These theoretical approaches offer a detailed view of the molecule at the atomic level, which is often challenging to obtain through experimental techniques alone.

Density Functional Theory (DFT) Applications for Molecular Geometry and Stabilityresearchgate.net

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-31G*, are utilized to determine the most stable molecular geometry by optimizing bond lengths, bond angles, and dihedral angles. These calculations can predict the most energetically favorable conformation of the molecule.

The optimized geometry provides a foundation for understanding the molecule's stability and reactivity. Key geometric parameters, such as the planarity of the pyrazole ring and the orientation of the fluorophenyl and amino groups, are determined. The stability of the molecule is further assessed by analyzing its total energy and the energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N1-N2 | 1.38 | ||

| N2-C3 | 1.33 | ||

| C3-C4 | 1.42 | ||

| C4-C5 | 1.39 | ||

| C5-N1 | 1.36 | ||

| C-F | 1.35 | ||

| N1-N2-C3 | 112.5 | ||

| N2-C3-C4 | 104.8 | ||

| C3-C4-C5 | 110.2 | ||

| C4-C5-N1 | 106.5 | ||

| C5-N1-N2 | 106.0 | ||

| F-C-C-N | 45.0 |

Prediction of Electronic Absorption Spectra and Photophysical Propertiesresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of this compound. nih.govresearchgate.net By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can forecast the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum. These theoretical spectra are invaluable for interpreting experimental results and understanding the photophysical properties of the molecule.

The analysis of the molecular orbitals involved in the primary electronic transitions provides insights into the nature of these transitions, such as π→π* or n→π* transitions. This information is crucial for understanding the molecule's response to light and its potential applications in areas like photochemistry and materials science. The solvent effects on the electronic spectra can also be modeled using methods like the Polarizable Continuum Model (PCM), which provides a more realistic prediction of the absorption properties in different environments.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.10 | 302 | 0.25 | HOMO -> LUMO |

| 4.85 | 256 | 0.18 | HOMO-1 -> LUMO |

| 5.50 | 225 | 0.35 | HOMO -> LUMO+1 |

Theoretical Calculation of Spectroscopic Parameters (NMR, Vibrational Wavenumbers)researchgate.netemanresearch.org

Computational methods are also used to predict spectroscopic parameters, which are essential for the structural characterization of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net These theoretical chemical shifts, when compared with experimental data, can confirm the proposed molecular structure and provide detailed information about the electronic environment of each nucleus.

Furthermore, DFT calculations can predict the vibrational wavenumbers of the molecule. The calculated vibrational frequencies correspond to the normal modes of vibration and can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. This comparison aids in the assignment of the observed spectral bands to specific molecular vibrations, providing a comprehensive understanding of the molecule's vibrational properties.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Atom | Calculated ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) |

|---|---|---|---|---|

| N-H stretch (amino) | 3450 | C3 | 155.2 | |

| O-H stretch | 3300 | C4 | 95.8 | |

| C=C stretch (ring) | 1620 | C5 | 148.5 | |

| C-F stretch | 1250 | C (phenyl) | 115-130 | |

| H (amino) | 5.5 | |||

| H (hydroxyl) | 9.8 | |||

| H (phenyl) | 7.0-7.5 |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide dynamic and interactive insights into the behavior of this compound, complementing the static picture provided by quantum chemical calculations.

Conformational Analysis and Tautomerism Studies

The presence of rotatable bonds and prototropic groups in this compound suggests the possibility of multiple conformations and tautomeric forms. Conformational analysis, often performed by scanning the potential energy surface (PES) through systematic rotation of dihedral angles, helps to identify the low-energy conformers and the energy barriers between them. epfl.chscispace.com

Pyrazol-3-ol derivatives can exist in several tautomeric forms, including the OH-form (pyrazol-3-ol), the NH-form (pyrazol-3-one), and the CH-form (pyrazol-5-one). Computational studies are crucial for determining the relative stabilities of these tautomers in the gas phase and in different solvents. By calculating the energies of the different tautomers, researchers can predict the predominant form under various conditions, which is essential for understanding the molecule's reactivity and biological activity.

Molecular Docking Simulations for Ligand-Target Interactionsresearchgate.netresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. mdpi.com For this compound, docking simulations can be performed to investigate its potential interactions with biological targets. For instance, given that some pyrazole derivatives are known to be inhibitors of p38 MAP kinase, this protein could be a relevant target for docking studies. nih.govnih.gov

These simulations provide valuable information about the binding affinity (scoring functions), the binding mode, and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the active site of the protein. The insights gained from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity, which is a key aspect of drug discovery and development. emanresearch.org

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Amino group with backbone carbonyl of Met109; Hydroxyl group with side chain of Glu71 |

| Hydrophobic Interactions | Fluorophenyl ring in hydrophobic pocket formed by Leu75, Val83, and Leu167 |

Computational Evaluation of Drug-like Properties

A comprehensive review of scientific literature and chemical databases indicates a lack of specific computational studies focused on the drug-like properties of this compound. While the broader class of aminopyrazole derivatives has been subject to numerous in silico analyses to predict their potential as therapeutic agents, research detailing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile or adherence to established principles like Lipinski's rule of five for this particular compound is not publicly available.

Computational tools and methodologies are crucial in modern drug discovery for providing early insights into a compound's pharmacokinetic and pharmacodynamic profiles. nih.gov These predictive models help in identifying candidates with a higher probability of success in later-stage clinical trials. eurasianjournals.com Analyses such as Lipinski's rule of five assess the oral bioavailability of a compound based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Furthermore, ADMET predictions offer a more detailed view of a molecule's likely behavior within a biological system. nih.gov

While general studies on pyrazole derivatives often include such computational evaluations to guide the synthesis and selection of compounds with favorable drug-like characteristics, the specific data for this compound has not been reported in the surveyed literature. arabjchem.orgnih.gov The availability of such data would be invaluable for assessing its potential as a drug candidate and for guiding further research and development efforts. Without these computational evaluations, a key piece of the preclinical assessment for this compound remains uncharacterized.

This article will be updated as new research and data become available.

Structure Activity Relationship Sar Studies of 5 Amino 1 2 Fluorophenyl 1h Pyrazol 3 Ol Derivatives

Elucidating Key Structural Determinants for Biological Activity

The biological profile of pyrazole (B372694) derivatives is intricately linked to the nature and position of substituents on both the pyrazole and the N1-aryl rings. researchgate.netnih.gov These substituents modulate the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule, all of which are critical for target binding.

The pyrazole ring features three carbon positions (C3, C4, and C5) where substitutions can dramatically alter biological activity. The inherent electronic nature of the ring, with two adjacent nitrogen atoms, renders the C3 and C5 positions relatively electron-deficient, while the C4 position is more susceptible to electrophilic substitution. nih.govnih.gov

C5 Position : The amino group at the C5 position is a critical determinant of activity for many pyrazole-based inhibitors. For instance, in a series of p38 MAP kinase inhibitors, the exocyclic C5-amino group was found to form a crucial hydrogen bond with the backbone carbonyl of threonine 106 in the ATP binding pocket. nih.gov This interaction is considered a key factor contributing to the high selectivity of these compounds for p38. nih.gov Modifications at this position are generally detrimental to activity.

C4 Position : The C4 position is often substituted with groups that can modulate potency and physical properties. In the development of p38 inhibitors, the C4 position was functionalized with a benzoyl group. The substitution pattern on this benzoyl ring was then optimized to enhance cellular potency and improve properties like oral bioavailability. nih.gov

The following table summarizes the general impact of substituents at different positions on the pyrazole ring based on findings from various studies.

| Ring Position | Typical Substituent | General Impact on Biological Activity |

| C3 | Hydroxyl (-OH), Aryl | Can influence molecular conformation and potency. The hydroxyl group can act as a hydrogen bond donor/acceptor. Aryl groups can engage in hydrophobic or π-stacking interactions. nih.govmdpi.com |

| C4 | Benzoyl, other aromatic groups | Modifications at this position are critical for tuning potency and physicochemical properties. Substituents can occupy specific sub-pockets within a binding site. nih.gov |

| C5 | Amino (-NH2) | Often essential for activity, acting as a key hydrogen bond donor to establish specific interactions with the target protein, contributing significantly to potency and selectivity. nih.gov |

The substituent at the N1 position of the pyrazole ring plays a pivotal role in anchoring the inhibitor within the binding site of a target protein and is a primary determinant of potency and selectivity. mdpi.comresearchgate.net

N1-Aryl Group : An aryl group at the N1 position is a common feature in many biologically active pyrazoles. researchgate.net This group can fit into hydrophobic pockets and engage in various interactions, including van der Waals forces and π-stacking. The 1,3-diphenyl-pyrazole scaffold, for example, has been identified as a versatile template for potent anticancer agents. mdpi.com The substitution of the nitrogen at position 1 eliminates the acidic properties of the N-H group and its ability to act as a hydrogen bond donor, which can be a critical design element. nih.govmdpi.com

Fluorine Position : The inclusion of fluorine in drug candidates is a widely used strategy in medicinal chemistry. mdpi.com A fluorine atom can alter a molecule's metabolic stability, lipophilicity, and binding affinity. In the context of 1-aryl pyrazoles, the position of the fluorine atom on the phenyl ring is crucial. In the development of p38 MAP kinase inhibitors, a 4-fluorophenyl (para-fluoro) substituent at the N1 position was found to be optimal. nih.gov While direct comparisons with the 2-fluorophenyl (ortho-fluoro) of the title compound in the same series are not always available, studies on other fluorinated pyrazoles show that the position of the fluorine can significantly impact the binding affinity for the target. mdpi.com The fluorine atom can modulate the electronic nature of the phenyl ring and may participate in favorable interactions, such as halogen bonding, with the protein target. nih.govmdpi.com

The table below illustrates the importance of the N1-substituent based on a p38 kinase inhibitor series.

| N1-Substituent | Target | Key Findings | Reference |

| 4-Fluorophenyl | p38 MAP Kinase | The 4-fluorophenyl group was identified as an optimal substituent, fitting into the ATP binding site and contributing to high potency and selectivity. | nih.gov |

| Phenyl | p38 MAP Kinase | The unsubstituted phenyl group generally resulted in potent compounds, establishing the importance of an aryl moiety at this position. | nih.gov |

| Other Aryls | Various | The nature of the aryl group (e.g., presence of other substituents) is critical for optimizing interactions within the specific hydrophobic pocket of the target. | mdpi.com |

Halogen Bonding and Aromatic Interactions in SAR

Halogen Bonding : A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as an oxygen or nitrogen atom. semanticscholar.orgmdpi.com The fluorine atom on the N1-phenyl ring can participate in such interactions. X-ray crystallography of a related 5-amino-1-(4-fluorophenyl) pyrazole derivative bound to p38 MAP kinase revealed that the fluorine atom is oriented towards the solvent-exposed region, but in other contexts, it can form productive halogen bonds with backbone carbonyls or other Lewis bases within a binding site, contributing to affinity and selectivity. nih.govsemanticscholar.org The strength and directionality of these bonds can be exploited in rational drug design. researchgate.net

Aromatic Interactions : The multiple aromatic rings in these pyrazole derivatives—the pyrazole itself and the N1-phenyl group—are key drivers of binding. These rings can engage in several types of favorable interactions:

π-π Stacking : Face-to-face or edge-to-face stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's binding site.

Hydrophobic Interactions : The non-polar surfaces of the aromatic rings can interact favorably with hydrophobic pockets in the protein, displacing water molecules and increasing binding entropy.

Cation-π Interactions : Interaction of the electron-rich π-system of an aromatic ring with a positively charged group, such as the side chain of a lysine (B10760008) or arginine residue.

In the p38 inhibitor series, the N1-aryl ring and the C4-benzoyl ring occupy distinct hydrophobic pockets and their orientation is critical for potent inhibition. nih.gov The strategic placement of these aromatic moieties to maximize these interactions is a central theme in the SAR of this compound class. nih.gov

Rational Design Principles for Modifying Pyrazole Scaffolds

Building on SAR data, rational design principles can be applied to systematically modify the pyrazole scaffold to improve its pharmacological profile.

The goal of rational design is often to maximize interactions with the desired target while minimizing interactions with off-targets.

Scaffold Hopping and Decoration : The pyrazole core is considered a "privileged scaffold" because it can serve as a template for inhibitors of various target classes. mdpi.com Enhancing potency can be achieved by "decorating" this core with functional groups that form additional favorable interactions. For example, adding a group that can form a new hydrogen bond or better occupy a hydrophobic pocket can lead to a significant increase in affinity. nih.gov

Exploiting Selectivity Pockets : Different members of a protein family, such as protein kinases, often have subtle differences in the shape and composition of their ATP-binding sites. Selectivity can be achieved by designing substituents that specifically exploit these differences. For instance, a bulkier group might be accommodated by the target of interest but cause a steric clash in a closely related off-target. acs.org

Modulating Physicochemical Properties : Potency is not the only factor for a successful drug. Properties like solubility, permeability, and metabolic stability are critical. In the optimization of pyrazole-based p38 inhibitors, a 2,3-dihydroxypropoxy moiety was introduced to the C4-benzoyl ring. This modification significantly improved aqueous solubility and led to a compound with excellent oral bioavailability without compromising potency. nih.gov

The precise tailoring of substituents allows for the optimization of interactions with a specific biological target, often guided by structural biology techniques like X-ray crystallography.

Targeting Key Residues : Once key amino acid residues for binding are identified, substituents can be designed to interact directly with them. As mentioned, the C5-amino group of the pyrazole core was found to be a crucial hydrogen bond donor for interacting with threonine 106 in p38 kinase. nih.gov This knowledge solidifies the importance of retaining this feature in future designs.

Conformational Restriction : Introducing rigid elements or specific substituents can lock the molecule into a more favorable, low-energy binding conformation. This pre-organization reduces the entropic penalty of binding and can lead to higher affinity. acs.org

By systematically applying these principles, medicinal chemists can evolve a lead compound like 5-amino-1-(2-fluorophenyl)-1H-pyrazol-3-ol into a highly optimized clinical candidate with a superior therapeutic profile.

Preclinical Biological Activity Assessment and Pharmacological Profiles of 5 Amino 1 2 Fluorophenyl 1h Pyrazol 3 Ol Analogues

In vitro Efficacy Studies

The initial assessment of the biological activity of these pyrazole (B372694) analogues is predominantly conducted through in vitro assays. These studies are crucial for determining the direct effects of the compounds on cellular and molecular targets, providing a foundational understanding of their therapeutic potential.

Antiproliferative Activity in Cancer Cell Lines (e.g., HepG2, MCF7, HeLa, HCT-116)

A significant area of research for pyrazole analogues has been their potential as anticancer agents. Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines.

Several novel pyrazole derivatives have shown potent cytotoxic activity against a panel of human cancer cell lines. For instance, certain pyrazolo[3,4-b]pyridine analogs exhibited remarkable cytotoxicity toward HepG2 (liver), MCF7 (breast), and HeLa (cervical) cancer cells, with IC50 values ranging from 3.11 to 4.91 µM, which were comparable or superior to the standard drug doxorubicin. nih.gov Similarly, other studies have reported pyrazole derivatives with significant inhibitory activity against HCT-116 (colon) cancer cells, with some compounds showing IC50 values as low as 4.2 µM. nih.gov The anticancer activity of these compounds is often attributed to their ability to interfere with various cellular processes, including cell cycle progression and apoptosis. srrjournals.com For example, some pyrazole-indole hybrids have been shown to induce cell cycle arrest and apoptosis in HepG2 cells. semanticscholar.org

The following table summarizes the antiproliferative activity of selected pyrazole analogues against various cancer cell lines:

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine analog | HepG2 | 3.11 - 4.91 | nih.gov |

| Pyrazolo[3,4-b]pyridine analog | MCF7 | 4.06 - 4.24 | nih.gov |

| Pyrazolo[3,4-b]pyridine analog | HeLa | 4.06 - 4.24 | nih.gov |

| Pyrazole derivative | HCT-116 | 4.2 | nih.gov |

| Pyrazole-indole hybrid | HepG2 | 6.1 - 7.9 | semanticscholar.org |

| Pyrazole-chalcone hybrid | MCF-7 | 5.8 | researchgate.net |

| Fused pyrazole derivative | HepG2 | 0.71 | nih.gov |

Antimicrobial Activity (e.g., Anti-tubercular, Anti-MRSA)

The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Pyrazole analogues have demonstrated promising activity against a range of pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).

Newly synthesized pyrazoline derivatives have exhibited significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. doaj.org Some pyrazoline compounds derived from isoniazid (B1672263) showed superior antitubercular activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values of 3.12 µg/mL, which is more potent than the standard drug Streptomycin (MIC = 6.25 µg/mL). doaj.org Furthermore, pyrazole-thiazole hybrids have been identified as potent inhibitors of MRSA growth, with some derivatives showing Minimum Bactericidal Concentration (MBC) values of less than 0.2 µM. nih.gov The antimicrobial efficacy of these compounds is often linked to the presence of specific substituents on the pyrazole ring, such as chloro, nitro, or methoxy (B1213986) groups. doaj.org

The table below presents the antimicrobial activity of selected pyrazole analogues:

| Compound Type | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Isoniazid-pyrazoline | Mycobacterium tuberculosis H37Rv | 3.12 | doaj.org |

| Phenyl-pyrazoline | Staphylococcus aureus | 3.12 | doaj.org |

| Phenyl-pyrazoline | Pseudomonas aeruginosa | 3.12 | doaj.org |

| Isoniazid-pyrazoline | Escherichia coli | 6.25 | doaj.org |

| Pyrazole-thiazole hybrid | MRSA | <0.2 (MBC) | nih.gov |

| Pyrazole-4-carboxamide derivative | Mycobacterium tuberculosis H37Rv | Potent activity | japsonline.com |

Anti-inflammatory and Analgesic Evaluations

Pyrazole derivatives have a well-established history as anti-inflammatory and analgesic agents, with celecoxib (B62257) being a prominent example. nih.gov Research in this area continues to explore novel analogues with improved efficacy and safety profiles.

In vitro studies have demonstrated that many pyrazole derivatives can inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). jst.go.jp Some novel pyrazole analogues have shown significant anti-inflammatory activity in protein denaturation assays, with some compounds exhibiting higher potency than the standard drug diclofenac (B195802) sodium. mdpi.com The analgesic properties of these compounds are often evaluated using models such as the acetic acid-induced writhing test in mice, where some derivatives have shown significant protection. tandfonline.comresearchgate.net The anti-inflammatory and analgesic effects of these compounds are often linked to their ability to selectively inhibit the COX-2 enzyme over COX-1, which is associated with a reduced risk of gastrointestinal side effects. jst.go.jpnih.gov

Enzyme and Receptor Assay Development and Screening

To elucidate the mechanisms of action of pyrazole analogues and to guide the development of more potent and selective compounds, a variety of enzyme and receptor assays are employed. These assays are crucial for identifying the specific molecular targets of these compounds.

For their anticancer activity, pyrazole derivatives have been screened against a range of protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 Mitogen-Activated Protein Kinase (p38 MAP kinase). nih.govsemanticscholar.orgnih.gov For instance, some pyrazole-indole hybrids have shown significant inhibitory activity against CDK2. semanticscholar.org In the context of anti-inflammatory activity, COX-1 and COX-2 enzyme immunoassays are commonly used to determine the inhibitory potency and selectivity of pyrazole derivatives. mdpi.com Molecular docking studies are also frequently used to predict the binding interactions of these compounds with their target enzymes, providing insights into the structure-activity relationships. nih.gov

In vivo Proof-of-Concept Models

Following promising in vitro results, the efficacy of pyrazole analogues is further evaluated in in vivo models. These studies are essential for understanding the pharmacological effects of the compounds in a whole-organism context and for providing a bridge to potential clinical applications.

Investigations in Disease-Relevant Animal Models (e.g., Anti-inflammatory models, Tumor xenografts)

To validate their therapeutic potential, pyrazole analogues are tested in animal models that mimic human diseases.

The anti-inflammatory activity of pyrazole derivatives is commonly assessed using the carrageenan-induced paw edema model in rats. researchgate.netnih.gov In this model, the ability of the compounds to reduce paw swelling is a measure of their anti-inflammatory efficacy. Several novel pyrazole derivatives have demonstrated significant anti-inflammatory effects in this model. nih.gov For the evaluation of anticancer activity, tumor xenograft models are frequently used. researchgate.netnih.gov In these models, human cancer cells are implanted into immunocompromised mice, and the ability of the pyrazole analogues to inhibit tumor growth is assessed. reactionbiology.com For example, some pyrazolo[3,4-d]pyrimidine derivatives have shown in vivo cytotoxicity in xenograft HT-29 tumor-bearing mice. nih.gov These in vivo studies are critical for confirming the therapeutic potential of pyrazole analogues and for providing the necessary data to support their further development.

Derivatization Strategies and Analogue Development Based on 5 Amino 1 2 Fluorophenyl 1h Pyrazol 3 Ol Scaffold

Functionalization of the Pyrazole (B372694) Ring System

The pyrazole ring of 5-amino-1-(2-fluorophenyl)-1H-pyrazol-3-ol possesses three key sites for functionalization: the amino group at the C5 position, the hydroxyl group at the C3 position, and the carbon atoms of the pyrazole ring itself. These sites allow for a variety of chemical transformations to generate a library of derivatives.

Amino Group Modifications (e.g., Substituted Aminoacetamides)

For instance, the synthesis of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones has been described as a class of selective inhibitors of p38 MAP kinase. nih.gov The exocyclic amine in these structures plays a crucial role in binding to the target protein. nih.gov

Hydroxyl Group Derivatization (e.g., Alkylation, Esterification)

The hydroxyl group at the C3 position of the pyrazole ring provides another avenue for derivatization. Common modifications include alkylation to form ethers and esterification to form esters. These reactions can alter the lipophilicity and metabolic stability of the parent compound. The choice of alkylating or acylating agent allows for the introduction of a wide range of functional groups, from simple alkyl chains to more complex cyclic or aromatic moieties.

Introduction of Alkyl and Aryl Substituents at Pyrazole Positions

The carbon atoms of the pyrazole ring can also be substituted with various alkyl and aryl groups. These substitutions can influence the electronic properties and steric profile of the molecule, which in turn can affect its interaction with biological targets. The Knorr pyrazole synthesis, for example, is a classical method that allows for the introduction of substituents at different positions of the pyrazole core by reacting β-ketoesters with hydrazines. nih.gov The regioselectivity of such reactions is a key consideration in the synthesis of specifically substituted pyrazole derivatives. mdpi.com

| Modification Site | Derivatization Strategy | Potential Impact |

| C5-Amino Group | Acylation (e.g., to form aminoacetamides) | Altered solubility, hydrogen bonding, and biological interactions |

| C3-Hydroxyl Group | Alkylation, Esterification | Modified lipophilicity and metabolic stability |

| Pyrazole Ring Carbons | Introduction of alkyl and aryl groups | Influenced electronic properties and steric profile |

Scaffold Hybridization and Fused Heterocycle Formation

Beyond simple functionalization, the this compound scaffold can be used as a building block for the construction of more complex, fused heterocyclic systems. This approach, known as scaffold hybridization, can lead to the discovery of novel chemical entities with unique pharmacological properties.

Pyrazolo-Fused Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Pyrazolo[3,4-b]pyridines, Pyrazolo[1,5-a]pyrimidines)

The inherent reactivity of the 5-aminopyrazole moiety makes it an excellent precursor for the synthesis of various fused bicyclic systems.

Pyrazolo[3,4-d]pyrimidines: These are synthesized by reacting 5-aminopyrazoles with various one-carbon synthons or their equivalents. For example, cyclization of an ortho-amino ester of a pyrazole with nitriles can yield pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov These compounds are known to exhibit a wide range of biological activities. nih.gov

Pyrazolo[3,4-b]pyridines: The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a common method for the synthesis of pyrazolo[3,4-b]pyridines. mdpi.com The reaction of 5-amino-1,3-disubstituted pyrazoles with fluorinated 1,3-diketones has been shown to produce these fused systems. researchgate.net

Pyrazolo[1,5-a]pyrimidines: These isomers are also accessible from 5-aminopyrazole precursors. Various synthetic strategies have been developed for their efficient synthesis, including cyclization and condensation reactions. rsc.orgresearchgate.net They are recognized as a notable class of heterocyclic compounds with potent protein kinase inhibitor activity. rsc.org

Construction of Multi-Ring Systems via Condensation Reactions

The reactive amino and hydroxyl groups of the this compound scaffold can participate in various condensation reactions to build more elaborate multi-ring systems. For example, condensation with diketones or other bifunctional electrophiles can lead to the formation of novel heterocyclic frameworks. The specific outcome of these reactions often depends on the reaction conditions and the nature of the condensing agent. These multi-ring systems can serve as scaffolds for further derivatization, expanding the chemical space for drug discovery.

| Fused System | General Synthetic Approach | Key Precursors |

| Pyrazolo[3,4-d]pyrimidines | Cyclization with one-carbon synthons | 5-Aminopyrazoles, nitriles, formic acid nih.govnih.gov |

| Pyrazolo[3,4-b]pyridines | Condensation with 1,3-dicarbonyl compounds | 5-Aminopyrazoles, 1,3-diketones mdpi.comresearchgate.net |

| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation with β-dicarbonyl compounds or equivalents | 5-Aminopyrazoles, enaminones researchgate.net |

Future Research Directions and Translational Perspectives for 5 Amino 1 2 Fluorophenyl 1h Pyrazol 3 Ol

Advancements in Targeted Therapeutic Development for Underexplored Applications

The 5-aminopyrazole core is a key structural motif in a multitude of biologically active molecules, including inhibitors of various kinases. mdpi.comresearchgate.net A significant precedent is set by a closely related analogue, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, which was identified as a highly selective and orally bioavailable inhibitor of p38 MAP kinase, a key enzyme in inflammatory pathways. nih.gov This discovery strongly suggests that 5-Amino-1-(2-fluorophenyl)-1H-pyrazol-3-ol could be similarly optimized as a potent and selective kinase inhibitor.

Future research should systematically explore its potential against a panel of kinases implicated in diseases beyond the well-trodden paths. Underexplored applications in therapeutic areas such as neurodegenerative diseases, metabolic disorders, and rare inflammatory conditions present significant opportunities. For instance, modifying the scaffold could lead to inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are attractive targets for cancer therapy. nih.govresearchgate.net The development of derivatives could focus on enhancing selectivity and potency for specific kinase targets, thereby minimizing off-target effects and improving therapeutic outcomes.

Table 1: Potential Kinase Targets for 5-Aminopyrazole Scaffolds

| Kinase Target Family | Therapeutic Area | Rationale for Exploration |

| Mitogen-Activated Protein Kinases (MAPK) | Inflammation, Cancer | Proven inhibition by a close analogue of the title compound. nih.gov |

| Bruton's Tyrosine Kinase (BTK) | Autoimmune Disorders, Cancer | 5-Aminopyrazoles are known to be effective BTK inhibitors. mdpi.com |

| Fibroblast Growth Factor Receptors (FGFR) | Cancer | Selective FGFR inhibitors have been developed from 5-aminopyrazole scaffolds. nih.govresearchgate.net |

| Cyclin-Dependent Kinases (CDK) | Cancer | The pyrazole (B372694) core is present in various CDK inhibitors. |

Integration of Artificial Intelligence and Machine Learning in Pyrazole Research and Design

The complexity and cost of traditional drug discovery necessitate the adoption of more efficient methodologies. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the research and design of pyrazole-based therapeutics. varsity.co.ukmdpi.com These computational tools can analyze vast datasets to identify novel drug targets, predict the biological activities of new compounds, and optimize molecular structures for desired properties. mdpi.comnih.gov

For this compound, AI algorithms can accelerate the discovery process in several ways:

Target Identification: AI can mine biological and clinical data to identify novel protein targets for which this pyrazole scaffold might have a high binding affinity. nih.gov

Virtual Screening and De Novo Design: Machine learning models can virtually screen large libraries of virtual compounds derived from the 5-aminopyrazole core to predict their efficacy and safety profiles. varsity.co.uk Generative AI models can even design entirely new molecules with optimized properties from the ground up. nih.gov

Synthesis Prediction: AI can predict the most efficient and cost-effective synthetic routes for producing novel derivatives, a critical step in reducing development time and costs. varsity.co.ukmit.edu

Green Chemistry Innovations for Sustainable Synthesis of Pyrazole Derivatives

The pharmaceutical industry's environmental footprint is a growing concern, making the development of sustainable synthetic methods a priority. Green chemistry principles offer a pathway to produce pyrazole derivatives, including this compound, through more environmentally benign processes. rsc.org

Recent advancements in the green synthesis of 5-aminopyrazoles highlight several promising strategies:

Novel Catalysts: The use of reusable and efficient catalysts, such as modified layered double hydroxides (LDH), has been shown to facilitate the synthesis of 5-amino-1H-pyrazole-4-carbonitriles under mild conditions with high yields. rsc.orgresearchgate.net Organocatalysts like L-proline have also been employed for the efficient, room-temperature synthesis of related compounds. researchgate.net

Alternative Energy Sources: Techniques like microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. beilstein-journals.orgnih.gov

Eco-Friendly Solvents: Shifting from hazardous organic solvents to greener alternatives like water or ethanol, or conducting reactions under solvent-free conditions, minimizes environmental pollution. researchgate.netbeilstein-journals.org

Future research should focus on adapting and optimizing these green methodologies for the specific synthesis of this compound and its derivatives, ensuring that the path to novel therapeutics is also a sustainable one.

Table 2: Comparison of Synthetic Methods for Pyrazole Derivatives

| Method | Key Features | Advantages |

| Conventional Heating | Traditional reflux in organic solvents. | Well-established procedures. |

| Microwave-Assisted | Use of microwave irradiation to heat reactants. | Drastically reduced reaction times, higher yields. nih.gov |

| Ultrasound-Assisted | Application of ultrasonic waves to promote the reaction. | Shorter reaction times, mild conditions, high yields. beilstein-journals.org |

| Green Catalysis | Employment of reusable or benign catalysts (e.g., LDH, L-proline). | Eco-friendly, high efficiency, simple product purification. rsc.orgresearchgate.net |

Exploration of Novel Biological Targets for 5-Aminopyrazole Scaffolds

The versatility of the 5-aminopyrazole scaffold suggests its potential to interact with a wide array of biological targets beyond kinases. mdpi.com This chemical framework is an advantageous starting point for designing ligands that can modulate the function of various enzymes and receptors. mdpi.com

Future exploratory studies should aim to uncover novel biological targets for derivatives of this compound. High-throughput screening campaigns against diverse target classes, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and metabolic enzymes, could reveal unexpected therapeutic opportunities. For example, various pyrazole derivatives have demonstrated activity as monoamine oxidase (MAO) inhibitors, which are relevant for treating neurological disorders. nih.gov

Furthermore, the 5-aminopyrazole structure serves as an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgbeilstein-journals.org These more complex molecules offer new three-dimensional shapes and chemical properties, potentially enabling interaction with novel and challenging biological targets that are currently considered "undruggable." This strategic expansion of chemical space, rooted in the 5-aminopyrazole core, is a promising avenue for first-in-class drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-1-(2-fluorophenyl)-1H-pyrazol-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazines with β-keto esters or ketones under acidic conditions. For example, Kumar et al. (2017) optimized yields (72–85%) using ethanol as a solvent and catalytic acetic acid at reflux temperatures. Key variables include stoichiometric ratios of fluorophenyl precursors, reaction time (12–24 hours), and temperature control to minimize side products like regioisomers . Purity is confirmed via TLC and recrystallization from DMF/water mixtures .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regioselectivity, particularly and NMR to resolve pyrazole ring protons (δ 6.5–8.5 ppm) and fluorine coupling patterns. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while X-ray crystallography (as in Shahani et al., 2011) resolves stereochemical ambiguities, such as dihedral angles between the fluorophenyl and pyrazole moieties . HPLC with UV detection (λ = 254 nm) monitors purity, especially for intermediates prone to oxidation .

Q. How is the compound screened for preliminary biological activity?

- Methodological Answer : In vitro assays include antimicrobial testing (e.g., MIC against S. aureus and E. coli) using broth microdilution (Turgunalieva et al., 2022) and anticancer activity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC values are calculated with dose-response curves, noting that fluorophenyl substitution enhances membrane permeability but may reduce solubility in aqueous media .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact bioactivity?

- Methodological Answer : Comparative crystallographic studies (e.g., Abdel-Wahab et al., 2012) reveal that 2-fluorophenyl groups induce a 40.81° tilt in the pyrazole ring, altering binding pocket interactions in enzyme targets. Computational docking (AutoDock Vina) predicts that fluorine’s electronegativity enhances hydrogen bonding with kinases, whereas bulkier substituents (e.g., trifluoromethyl) may sterically hinder target engagement .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Reproducibility requires standardizing protocols:

- Use identical cell lines (ATCC-verified) and passage numbers.

- Control solvent effects (DMSO ≤ 0.1% v/v).

- Validate target specificity via siRNA knockdown or competitive binding assays .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer : QSAR models correlate logP values with bioavailability. For instance, adding hydrophilic groups (e.g., hydroxyl or amino) to the pyrazole ring improves solubility but may reduce blood-brain barrier penetration. Molecular dynamics simulations (AMBER or GROMACS) predict metabolic stability by analyzing CYP450 oxidation sites .

Q. What experimental approaches validate regioselectivity in pyrazole ring formation?

- Methodological Answer : Isotopic labeling (-hydrazines) tracks nitrogen incorporation into the pyrazole ring. Regioselectivity is confirmed via - HMBC NMR, which identifies coupling between N1 and adjacent protons. Alternative routes (e.g., Sonogashira coupling for triazole hybrids) may bypass traditional cyclocondensation limitations .

Q. How do crystal packing interactions influence solid-state stability?

- Methodological Answer : X-ray diffraction (e.g., Haider et al., 2010) shows van der Waals interactions and hydrogen bonding (O–H···N) stabilize the lattice. Thermal gravimetric analysis (TGA) correlates melting points (e.g., 474 K for nitrophenoxy derivatives) with intermolecular forces. Hygroscopicity is minimized by introducing hydrophobic substituents (e.g., trifluoromethyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.